molecular formula C19H18N2OS B2762332 N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide CAS No. 1423725-28-3

N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide

Cat. No. B2762332
CAS RN: 1423725-28-3
M. Wt: 322.43
InChI Key: ABFXOSUOBGRIGU-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide involves its ability to bind to specific proteins and modulate their activity. This compound has been shown to bind to the protein FKBP12, which is involved in various cellular processes, including protein folding and trafficking. By binding to FKBP12, N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide can modulate the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of the protein phosphatase calcineurin, which is involved in various cellular processes, including immune cell activation. Additionally, N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide in lab experiments is its ability to selectively modulate specific proteins. This compound has been shown to have a high degree of selectivity for the protein FKBP12, which allows for the investigation of specific downstream signaling pathways. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the investigation of N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide. One potential future direction is the investigation of this compound's potential as a therapeutic agent for the treatment of various diseases, including cancer. Additionally, further investigation of the mechanisms of action of this compound may lead to the identification of new protein-protein interactions and downstream signaling pathways. Finally, the synthesis of analogs of N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide may lead to the identification of compounds with improved selectivity and reduced toxicity.

Synthesis Methods

The synthesis method of N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide involves a series of chemical reactions. The starting materials for the synthesis include naphthalene-2-carboxylic acid, 3-amino-1-propanethiol, and 2-bromo-1-cyclopropanecarboxylic acid. The reaction involves the coupling of these starting materials through various chemical reactions, including amidation and cyclization, to form the final product.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide has been investigated for its potential applications in various scientific research fields. One of the significant applications of this compound is its use as a chemical probe for investigating protein-protein interactions. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-2-naphthalen-2-ylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c20-11-19(7-8-23-12-19)21-18(22)17-10-16(17)15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,16-17H,7-8,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFXOSUOBGRIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C2CC2C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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